

C26H16ClF3N2O4 off-target effects and mitigation strategies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343

[Get Quote](#)

Technical Support Center: Roniciclib (BAY 1000394)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roniciclib (BAY 1000394), a potent pan-cyclin-dependent kinase (CDK) inhibitor. This guide focuses on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Roniciclib (BAY 1000394)?

Roniciclib is a pan-CDK inhibitor with high potency against several cyclin-dependent kinases that are crucial for cell cycle regulation and transcription. Its primary on-target effects are the inhibition of CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Are there known off-target effects for Roniciclib?

Yes. While Roniciclib is a potent CDK inhibitor, studies have shown that it can interact with other kinases. In a screening against 214 non-CDK kinases, 16 were found to be inhibited by Roniciclib with IC₅₀ values below 100 nM.[\[2\]](#)[\[4\]](#) The precise identities of all 16 kinases are not

fully detailed in publicly available literature, which underscores the importance of comprehensive off-target profiling in your specific experimental system. One publication also mentions that lead optimization campaigns for Roniciclib addressed off-target activity at carbonic anhydrases.[5]

Q3: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of unintended biological consequences, which may complicate data interpretation. These can include:

- **Misinterpretation of Phenotype:** An observed cellular effect might be incorrectly attributed to the inhibition of the primary target (CDKs) when it is, in fact, caused by the inhibition of an off-target kinase.
- **Unexpected Toxicity:** Inhibition of off-target kinases can lead to cellular stress, apoptosis, or other toxic effects that are not mediated by the intended mechanism of action.
- **Activation of Alternative Signaling Pathways:** Inhibition of an off-target kinase could paradoxically lead to the activation of compensatory signaling pathways, confounding the experimental results.[6]
- **Drug Resistance:** Chronic inhibition of off-target kinases could contribute to the development of drug resistance mechanisms.

Q4: How can I determine if my experimental results are due to off-target effects?

Several strategies can be employed to investigate potential off-target effects:

- **Use a Structurally Unrelated Inhibitor:** Compare the effects of Roniciclib with another pan-CDK inhibitor that has a different chemical scaffold. If the observed phenotype is consistent across different inhibitors of the same primary target, it is more likely to be an on-target effect.
- **Perform a Dose-Response Analysis:** On-target and off-target effects often occur at different inhibitor concentrations. A careful dose-response curve can help to distinguish between high-potency on-target effects and lower-potency off-target effects.

- **Rescue Experiments:** If possible, perform a "rescue" experiment by overexpressing a drug-resistant mutant of the intended target (e.g., a CDK). If the phenotype is rescued, it is likely an on-target effect.
- **Direct Off-Target Profiling:** Conduct an unbiased screen, such as a kinome scan, to identify the specific off-target interactions of Roniciclib in your experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Roniciclib.

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected Cell Death at Low Concentrations	Inhibition of a critical off-target kinase required for cell survival.	<ol style="list-style-type: none">1. Perform a comprehensive cell viability assay with a detailed dose-response curve.2. Profile the expression of known pro- and anti-apoptotic proteins.3. Consider a kinase-wide off-target screen to identify the unintended target.
Discrepancy Between Cellular and Biochemical Assay Results	<p>Poor cell permeability, active drug efflux, or intracellular metabolism of the compound.</p> <p>Off-target kinase inhibition in the cellular context that is not present in a purified biochemical assay.</p>	<ol style="list-style-type: none">1. Verify target engagement in cells using techniques like Western blotting for downstream substrates (e.g., phospho-Rb) or cellular thermal shift assays (CETSA).2. Use a structurally distinct control compound to see if the cellular phenotype is recapitulated.
Activation of a Signaling Pathway Expected to be Downstream of CDKs	Inhibition of an off-target kinase that acts as a negative regulator of the observed pathway.	<ol style="list-style-type: none">1. Map the signaling pathway in detail using phospho-specific antibodies.2. Consult kinase-pathway databases to identify potential off-target kinases that could explain the paradoxical activation.
Inconsistent Results Across Different Cell Lines	The expression levels of off-target kinases can vary significantly between different cell lines, leading to cell-line-specific off-target effects.	<ol style="list-style-type: none">1. Characterize the expression profile of key kinases in your cell lines of interest.2. Perform off-target profiling in each cell line to understand the differential effects.

Quantitative Data Summary

On-Target Kinase Inhibition Profile of Roniciclib

Target	IC50 (nM)
CDK1/cyclin B	7
CDK2/cyclin E	9
CDK4/cyclin D	11
CDK7/cyclin H/MAT1	25
CDK9/cyclin T1	5

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Off-Target Kinase Inhibition Profile of Roniciclib

Target Group	Number of Kinases Inhibited	Potency Range
Non-CDK Ser/Thr and Tyr Kinases	16	IC50 < 100 nM

Specific identities of the 16 kinases are not fully disclosed in public literature.[\[2\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Adapted from KINOMEscan™)

This method assesses the binding of an inhibitor to a large panel of kinases.

1. Principle: A test compound is incubated with a panel of human kinases, each tagged with a unique DNA barcode. The amount of compound bound to each kinase is quantified by measuring the amount of kinase that does not bind to an immobilized, broad-spectrum kinase inhibitor. The results are typically reported as the percent of the kinase that remains available to bind to the immobilized inhibitor (low percentage indicates strong binding of the test compound).

2. Materials:

- Roniciclib (BAY 1000394)
- KINOMEscan™ screening service or equivalent
- Appropriate buffers and reagents as specified by the service provider

3. Abbreviated Workflow:

- Compound Preparation: Prepare a stock solution of Roniciclib in DMSO. Provide the required amount and concentration as specified by the screening service.
- Binding Assay: The screening service will perform the competitive binding assay. Roniciclib is incubated with the kinase panel.
- Quantification: The amount of each kinase not bound to Roniciclib is quantified using qPCR of the DNA tag.
- Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a lower number indicates stronger binding. An inhibition curve can be generated by running the assay at multiple compound concentrations to determine the dissociation constant (Kd).

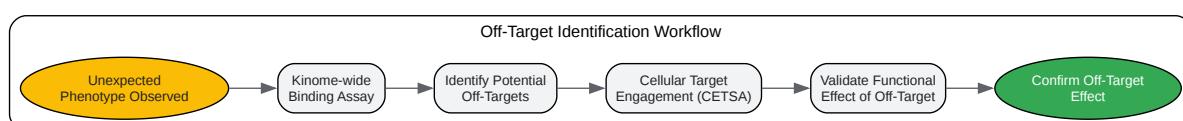
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

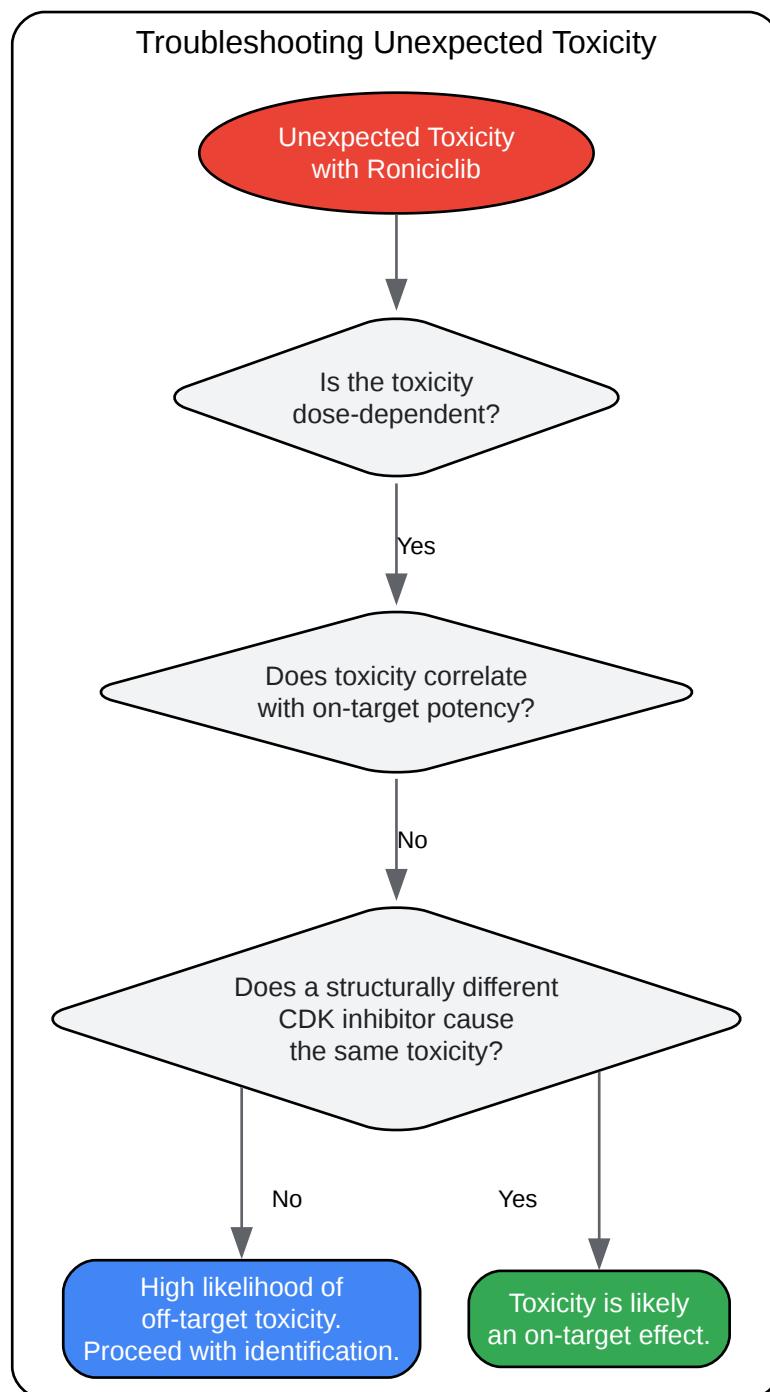
CETSA is used to verify that a drug binds to its target in a cellular environment.

1. Principle: Drug binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining by Western blotting.

2. Materials:

- Roniciclib (BAY 1000394)
- Cell line of interest


- PBS and appropriate lysis buffer with protease and phosphatase inhibitors
- Antibodies against the target protein (e.g., CDK2) and a non-target control protein
- Standard Western blotting equipment


3. Abbreviated Workflow:

- Cell Treatment: Treat cultured cells with Roniciclib at the desired concentration or with a vehicle control (DMSO) for a specified time.
- Harvest and Lyse: Harvest the cells and lyse them to obtain a protein extract.
- Heating: Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
- Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.
- Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by Western blotting.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Visualizations

Signaling Pathway: On-Target Effects of Roniciclib

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 1000394 - Creative Enzymes [creative-enzymes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [C26H16ClF3N2O4 off-target effects and mitigation strategies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12631343#c26h16clf3n2o4-off-target-effects-and-mitigation-strategies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

